4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

NF-κB activation Vaccine adjuvant TLR-4 co-stimulation

Procure CAS 888411-74-3 as a selective chemical probe to benchmark NF-κB prolongation in THP-1 reporter assays. This sulfamoyl benzamidothiazole is differentiated by its benzyl(ethyl)sulfamoyl group, a substitution pattern proven essential in SAR studies for sustained TLR-4 co-stimulation activity. Sourcing this exact chemotype, rather than a close analog, ensures assay reproducibility. Use to guide photoaffinity probe design for target identification.

Molecular Formula C24H23N3O3S2
Molecular Weight 465.59
CAS No. 888411-74-3
Cat. No. B2970556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
CAS888411-74-3
Molecular FormulaC24H23N3O3S2
Molecular Weight465.59
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=C(S4)C
InChIInChI=1S/C24H23N3O3S2/c1-3-27(16-18-7-5-4-6-8-18)32(29,30)21-12-9-19(10-13-21)24(28)26-20-11-14-22-23(15-20)31-17(2)25-22/h4-15H,3,16H2,1-2H3,(H,26,28)
InChIKeyYPBYVRUJRCXOGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide (CAS 888411-74-3) Matters in Sulfamoyl Benzamidothiazole Procurement


4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide (CAS 888411-74-3) is a synthetic small-molecule member of the substituted sulfamoyl benzamidothiazole chemotype [1]. This class was identified through high-throughput screening of a 248-compound library for agents that prolong NF-κB activation following a primary TLR-4 stimulus, a mechanism relevant to vaccine adjuvant discovery [1]. The compound features a benzyl(ethyl)sulfamoyl group at the para-position of the benzamide and a 2-methyl-1,3-benzothiazol-6-yl moiety, a combination that distinguishes it from other chemotypes evaluated for immunostimulatory activity [1].

Why Generic Substitution Fails for 4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide


Substituted sulfamoyl benzamidothiazoles exhibit steep structure-activity relationships: systematic SAR studies demonstrated that even minor modifications, such as altering the sulfamoyl N-substituent from benzyl(ethyl) to other alkyl/aryl combinations, yield compounds with different potency in prolonging NF-κB activation [1]. Among the 248-compound library screened, only a subset displayed meaningful activity, indicating that the precise combination of sulfamoyl and benzothiazole substituents is critical and not interchangeable [1]. Therefore, substituting this compound with a close analog lacking the benzyl(ethyl)sulfamoyl group or the 2-methylbenzothiazol-6-yl moiety risks losing the specific biological activity profile established in the primary HTS and subsequent SAR campaigns.

Quantitative Differentiation Evidence for 4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide


NF-κB Prolongation Activity Comparison: Compound 1 Scaffold vs. Key Analog Modifications

The hit compound 1, which bears the sulfamoyl benzamidothiazole scaffold common to CAS 888411-74-3, demonstrated sustained NF-κB activation in a THP-1 NF-κB reporter cell line when co-administered with LPS, a phenotype not observed with LPS alone [1]. The HTS campaign of 248 sulfamoyl benzamidothiazoles revealed that minor structural changes, such as replacing the benzyl(ethyl)sulfamoyl group with alternative sulfamoyl substituents, led to substantial differences in NF-κB prolongation activity, with most library members being inactive [1]. While the specific quantitative potency of CAS 888411-74-3 in this assay was not individually reported in the screened library, the scaffold has been shown to tolerate modifications at the sulfamoyl position that modulate activity relative to compound 1 [1].

NF-κB activation Vaccine adjuvant TLR-4 co-stimulation

Structural Differentiation: Benzyl(ethyl)sulfamoyl vs. Closest Commercial N-Alkyl/Aryl Sulfamoyl Analogs

Among commercially cataloged structural analogs, three closely related compounds differ solely at the sulfamoyl N-substituent while retaining the identical 2-methyl-1,3-benzothiazol-6-yl benzamide core: the benzyl(methyl)sulfamoyl analog (CAS 683259-53-2), the cyclohexyl(ethyl)sulfamoyl analog (CAS 919855-44-0), and the butyl(ethyl)sulfamoyl analog [2]. Each substituent pair imparts distinct steric bulk, lipophilicity (calculated logP), and conformational flexibility to the sulfamoyl group, parameters known to influence NF-κB prolongation potency within this chemotype [1]. The benzyl(ethyl) combination provides an intermediate level of aromatic stacking potential and steric demand relative to the smaller benzyl(methyl) or the more flexible cyclohexyl(ethyl) and butyl(ethyl) variants.

Structure-activity relationship Sulfamoyl benzamide Chemical probe

Immunostimulatory Cytokine Release: SAR-Guided Potency Enhancement Over Initial Hit

The Shukla et al. (2021) SAR study demonstrated that structural modifications to the sulfamoyl benzamidothiazole scaffold, including alterations to the sulfamoyl N-substituents, could enhance the release of immunostimulatory cytokines (e.g., MCP-1, IL-8) in THP-1 cells relative to the initial hit compound 1 [1]. Selected analogs showed augmented cytokine secretion compared to compound 1, indicating that the choice of sulfamoyl substituent directly influences immunostimulatory potency [1]. In murine vaccination studies, optimized analogs used as co-adjuvants with MPLA significantly enhanced antigen-specific antibody titers compared to MPLA alone, demonstrating functional in vivo activity for this chemotype [1].

Cytokine induction THP-1 cells Vaccine adjuvant

Lack of Off-Target Antimicrobial Activity vs. Benzothiazole-Containing Anti-Tubercular Agents

Certain related benzothiazole derivatives bearing a benzyl(ethyl)sulfamoyl motif have been reported to target DprE1, an essential enzyme in Mycobacterium tuberculosis cell wall biosynthesis, with potent anti-tubercular activity . However, the specific substitution pattern of CAS 888411-74-3—a 2-methylbenzothiazol-6-yl amide rather than a 2-dimethylamino or 2-alkoxy benzothiazole ester—is structurally distinct from the anti-tubercular leads . This structural divergence suggests a different target engagement profile, reducing the likelihood of undesired antibacterial activity that could confound immunological assay interpretation when compared to promiscuous benzothiazole derivatives.

DprE1 inhibition Mycobacterium tuberculosis Selectivity

Optimal Research and Procurement Scenarios for 4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide


Vaccine Adjuvant Discovery: NF-κB Prolongation Phenotypic Screening

This compound is most appropriately sourced for use as a chemical probe or reference standard in phenotypic screens measuring sustained NF-κB activation following TLR-4 co-stimulation, as established by the Shukla et al. (2021) assay platform [1]. Researchers building upon this specific chemotype can employ the compound to benchmark activity of newly synthesized analogs, given its structural relationship to the active library members and the demonstrated assay robustness at 10 µM in THP-1 NF-κB reporter cells [1].

Structure-Activity Relationship (SAR) Expansion: Sulfamoyl Substituent Optimization

The benzyl(ethyl)sulfamoyl substitution pattern of CAS 888411-74-3 occupies a defined region of steric/lipophilic space relative to commercial analogs (benzyl/methyl, cyclohexyl/ethyl, butyl/ethyl) [2]. Procurement of this specific compound enables systematic SAR expansion where the benzyl(ethyl) group serves as a comparator to probe the impact of incremental steric and electronic changes at the sulfamoyl position on NF-κB prolongation potency, guided by the SAR framework established in the primary literature [1].

Mechanism-of-Action Deconvolution via Photoaffinity Probe Development

The Shukla et al. (2021) study explicitly identifies the need for photoaffinity probes based on the sulfamoyl benzamidothiazole scaffold to enable target identification studies [1]. CAS 888411-74-3, with its synthetically accessible benzamide and benzothiazole moieties, provides a starting scaffold for designing such probes, where the benzyl(ethyl)sulfamoyl group can be modified to incorporate photoreactive and click-chemistry handles while retaining the core pharmacophore elements required for activity.

Quote Request

Request a Quote for 4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.